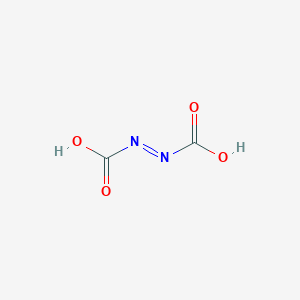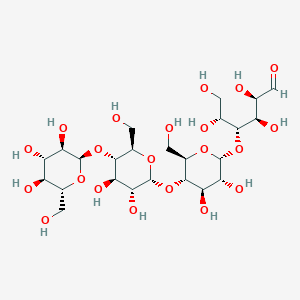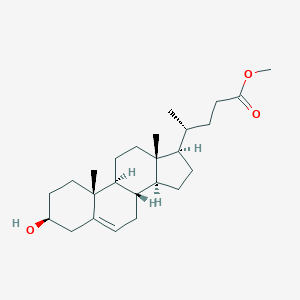
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis methods. For example, the synthesis of tetra-deuterated pAEA from 2-aminoethyl dihydrogen phosphate-1,1,2,2-d(4) and the target compound has been achieved, highlighting the intricate steps required to produce such specialized molecules (Cheng et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and conformational analysis. These studies reveal the spatial arrangement of atoms within the molecules and their geometric configurations, which are crucial for understanding the compound's reactivity and properties (Zubarev et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives are pivotal in exploring its reactivity and potential applications. For instance, studies on the synthesis and reactivity of related compounds provide insights into the mechanisms and outcomes of various chemical reactions, such as ring-closing metathesis and hydrogenation processes (Mathys & Kraft, 2014).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are essential for determining the compound's suitability for specific applications. Research on similar compounds highlights the importance of these properties in the practical use and handling of these chemicals (Bortolini et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and manufacturing. Studies on similar compounds shed light on these aspects, providing valuable information for future research and application development (Schomaker et al., 2007).
Wissenschaftliche Forschungsanwendungen
Icosapent Ethyl in Cardiovascular Disease Prevention
Icosapent ethyl, a derivative of eicosapentaenoic acid (EPA), is an example of a compound with significant research interest due to its cardiovascular benefits. It is approved for reducing triglyceride levels in patients with severe hypertriglyceridemia and has shown efficacy in reducing the risk of ischemic events, including myocardial infarction and stroke, in patients at risk for cardiovascular disease (Kim & McCormack, 2014); (Jia et al., 2020).
Environmental Impacts and Toxicity Studies
The review by Bedoux et al. (2012) on the antimicrobial agent triclosan (TCS) highlights the environmental persistence and toxicity concerns of certain synthetic compounds. It details how TCS, used in various consumer products, can degrade into potentially more toxic compounds, indicating the importance of studying the environmental fate and toxicological impacts of synthetic chemicals (Bedoux et al., 2012).
Synthesis and Reactivity in Material Science
Another area of research relevance is the synthesis and structural systematics of polyicosahedral clusters for materials science applications, as discussed by Teo and Zhang (1995). This work illustrates the complexity and potential of using structured metallic clusters in creating advanced materials, which could relate to the synthetic pathways or structural analysis of the compound (Teo & Zhang, 1995).
Safety And Hazards
This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVZDBDYJGWCM-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dibenz[a,c]anthracene](/img/structure/B33276.png)
